molecular formula C10H13BrN2O4 B2670379 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline CAS No. 478033-97-5

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline

Cat. No.: B2670379
CAS No.: 478033-97-5
M. Wt: 305.128
InChI Key: PUCMTYJCAKEHIE-UHFFFAOYSA-N
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Description

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is an organic compound with the molecular formula C10H13BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and a dimethoxyethyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline typically involves the bromination of aniline derivatives followed by the introduction of the dimethoxyethyl group. One common method involves the reaction of 4-nitroaniline with bromine in the presence of a suitable solvent to yield 2-bromo-4-nitroaniline. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of a catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2,2-dimethoxyethyl)-4-nitroaniline.

    Reduction: 2-bromo-N-(2,2-dimethoxyethyl)-4-phenylenediamine.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,2-dimethoxyethyl)-4-methylbenzamide
  • 2-bromo-N-(2,2-dimethoxyethyl)-3-nitrobenzamide
  • 2-bromo-N-(2,2-dimethoxyethyl)-4-methylbenzamide

Uniqueness

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-16-10(17-2)6-12-9-4-3-7(13(14)15)5-8(9)11/h3-5,10,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCMTYJCAKEHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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